molecular formula C12H11F3O3 B8501483 4,4,4-Trifluoro-1-(3-methyl-4-methoxylphenyl)-1,3-butanedione

4,4,4-Trifluoro-1-(3-methyl-4-methoxylphenyl)-1,3-butanedione

Cat. No.: B8501483
M. Wt: 260.21 g/mol
InChI Key: QYIJRMGGAUUGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-1-(3-methyl-4-methoxylphenyl)-1,3-butanedione is a useful research compound. Its molecular formula is C12H11F3O3 and its molecular weight is 260.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11F3O3

Molecular Weight

260.21 g/mol

IUPAC Name

4,4,4-trifluoro-1-(4-methoxy-3-methylphenyl)butane-1,3-dione

InChI

InChI=1S/C12H11F3O3/c1-7-5-8(3-4-10(7)18-2)9(16)6-11(17)12(13,14)15/h3-5H,6H2,1-2H3

InChI Key

QYIJRMGGAUUGJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CC(=O)C(F)(F)F)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

At room temperature, to a mixture of 1 (4 methoxy-3-methylphenyl)-ethanone (described in Reference Preparation example 48) 6.9 g and tetrahydrofuran 200 ml was added trifluoroacetic acid ethyl ester 11.9 g and 20% solution of sodium ethoxide in ethanol 28.5 g. The resulting mixture was stirred with heating under reflux for six hours. To the reaction mixture was added water, and the resulting mixture was acidified with 6N aqueous hydrochloric acid solution. The resulting mixture was extracted with ethyl acetate. The organic layer was washed with water and was dried over anhydrous magnesium sulfate, and was then concentrated under reduced pressure. The resulting residue was subjected to a silica gel column chromatography to give 4,4,4-trifluoro-1-(4-methoxy-3-methyl-phenyl)-butane-1,3-dione 10 g.
Quantity
6.9 g
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reactant
Reaction Step One
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200 mL
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solvent
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11.9 g
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reactant
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[Compound]
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solution
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reactant
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reactant
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28.5 g
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solvent
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reactant
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Synthesis routes and methods II

Procedure details

To stirred solution of 1-(3-methyl-4-methoxyphenyl)ethanone (3.29 g, 20 mmol) in DME was added ethyl trifluoroacetate (5.68 g, 40 mmol) and sodium methoxide (4.32 g, 80 mmol), and the resulting reaction mixture was stirred at room temperature overnight. EtOAc (200 ml) and water (50 ml) were added, and the pH of the aqueous layer was adjusted to 6 by addition of 1 N HCl solution. The organic layer was washed with brine (50 ml), dried over Na2SO4, and concentrated in vacuo to give the crude product which was recrystallized from isooctane to give the title compound (3.2 g, 62%).
Quantity
3.29 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.68 g
Type
reactant
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Name
sodium methoxide
Quantity
4.32 g
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
50 mL
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solvent
Reaction Step Four
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Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
62%

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